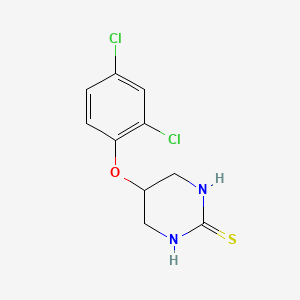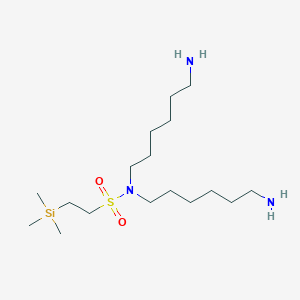![molecular formula C15H17F3N2 B12531673 4-[(Cyclopropylmethyl)(propyl)amino]-2-(trifluoromethyl)benzonitrile CAS No. 821776-43-6](/img/structure/B12531673.png)
4-[(Cyclopropylmethyl)(propyl)amino]-2-(trifluoromethyl)benzonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-[(Cyclopropylmethyl)(propyl)amino]-2-(trifluoromethyl)benzonitrile is an organic compound with a complex structure that includes a cyclopropylmethyl group, a propylamino group, and a trifluoromethyl group attached to a benzonitrile core
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(Cyclopropylmethyl)(propyl)amino]-2-(trifluoromethyl)benzonitrile typically involves multiple steps. One common method starts with the preparation of the benzonitrile core, followed by the introduction of the trifluoromethyl group. The cyclopropylmethyl and propylamino groups are then added through a series of substitution reactions. Key reagents used in these steps include trifluoromethylating agents, cyclopropylmethyl halides, and propylamines. Reaction conditions often involve the use of catalysts, such as palladium or nickel complexes, and solvents like dichloromethane or tetrahydrofuran.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using continuous flow reactors and automated systems to control reaction parameters. Safety measures are also critical due to the handling of reactive intermediates and hazardous chemicals.
化学反応の分析
Types of Reactions
4-[(Cyclopropylmethyl)(propyl)amino]-2-(trifluoromethyl)benzonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using hydrogen gas and palladium on carbon can convert nitrile groups to amines.
Substitution: Nucleophilic substitution reactions can occur at the benzonitrile core, especially at positions ortho or para to the trifluoromethyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Alkyl halides or amines in the presence of a base like sodium hydride.
Major Products
Oxidation: Ketones or carboxylic acids.
Reduction: Amines.
Substitution: Various substituted benzonitriles depending on the nucleophile used.
科学的研究の応用
4-[(Cyclopropylmethyl)(propyl)amino]-2-(trifluoromethyl)benzonitrile has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound, particularly in the development of new pharmaceuticals.
Medicine: Explored for its potential therapeutic effects, including anti-cancer and anti-inflammatory properties.
Industry: Utilized in the development of advanced materials with specific properties, such as high thermal stability or unique electronic characteristics.
作用機序
The mechanism of action of 4-[(Cyclopropylmethyl)(propyl)amino]-2-(trifluoromethyl)benzonitrile involves its interaction with specific molecular targets. For instance, in medicinal chemistry, it may act on enzymes or receptors, modulating their activity. The trifluoromethyl group is known to enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets. The cyclopropylmethyl and propylamino groups contribute to the compound’s binding affinity and specificity.
類似化合物との比較
Similar Compounds
4-Amino-2-(trifluoromethyl)benzonitrile: A simpler analog with similar trifluoromethyl and benzonitrile groups but lacking the cyclopropylmethyl and propylamino groups.
4-(Cyclopropylmethyl)amino-2-(trifluoromethyl)benzonitrile: Similar structure but with only one amino substituent.
4-(Propylamino)-2-(trifluoromethyl)benzonitrile: Similar structure but with only one amino substituent.
Uniqueness
4-[(Cyclopropylmethyl)(propyl)amino]-2-(trifluoromethyl)benzonitrile is unique due to the combination of its substituents, which confer specific chemical and biological properties
特性
CAS番号 |
821776-43-6 |
|---|---|
分子式 |
C15H17F3N2 |
分子量 |
282.30 g/mol |
IUPAC名 |
4-[cyclopropylmethyl(propyl)amino]-2-(trifluoromethyl)benzonitrile |
InChI |
InChI=1S/C15H17F3N2/c1-2-7-20(10-11-3-4-11)13-6-5-12(9-19)14(8-13)15(16,17)18/h5-6,8,11H,2-4,7,10H2,1H3 |
InChIキー |
DNVVWMKQNFSNMF-UHFFFAOYSA-N |
正規SMILES |
CCCN(CC1CC1)C2=CC(=C(C=C2)C#N)C(F)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


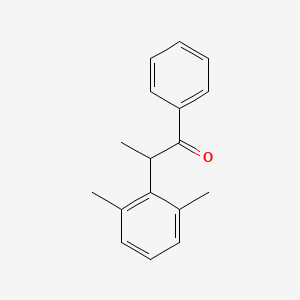
![1-(Ethenyloxy)-3-[(E)-(4-nitrophenyl)diazenyl]pentane-2,4-dione](/img/structure/B12531598.png)
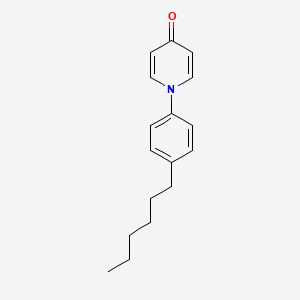
![3-(2-Methoxyphenyl)-5,6-dihydro-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B12531612.png)
![Methyl 2-azabicyclo[2.2.1]hept-5-en-2-ylacetate](/img/structure/B12531623.png)
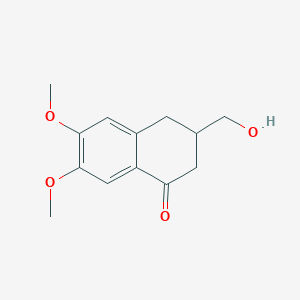
![1-[(Methyldisulfanyl)methyl]-4-nitrobenzene](/img/structure/B12531633.png)
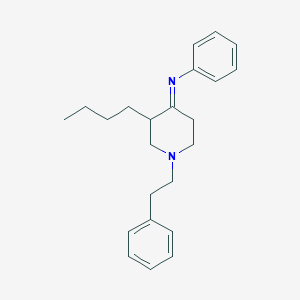
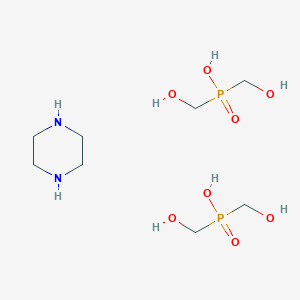
![1-(3-{[4-(2-Hydroxyphenyl)piperazin-1-yl]methyl}benzoyl)piperidin-2-one](/img/structure/B12531647.png)
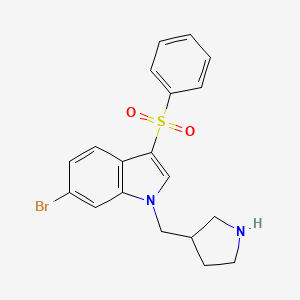
![N,N'-[(1R,2R)-1,2-Bis(4-methoxyphenyl)ethane-1,2-diyl]diacetamide](/img/structure/B12531654.png)
